molecular formula C12H11AlO4P B14635748 CID 54610858 CAS No. 53477-86-4

CID 54610858

Katalognummer: B14635748
CAS-Nummer: 53477-86-4
Molekulargewicht: 277.17 g/mol
InChI-Schlüssel: YOLRXFINMVJWPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier CID 54610858 is a chemical entity that has garnered interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 54610858 are likely to involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for efficiency, yield, and purity, ensuring that the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

CID 54610858 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like chromic acid and reducing agents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

CID 54610858 has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of CID 54610858 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to CID 54610858 include other chemical entities with comparable structures and properties. These compounds may share similar functional groups and reactivity patterns.

Uniqueness

This compound is unique due to its specific chemical structure and the distinct properties it exhibits. This uniqueness makes it valuable for particular applications where other compounds may not be as effective .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties, coupled with its ability to undergo diverse chemical reactions, make it a valuable asset in research and industrial applications.

Eigenschaften

CAS-Nummer

53477-86-4

Molekularformel

C12H11AlO4P

Molekulargewicht

277.17 g/mol

InChI

InChI=1S/C12H11O4P.Al/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H,(H,13,14);

InChI-Schlüssel

YOLRXFINMVJWPL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OP(=O)(O)OC2=CC=CC=C2.[Al]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.